BM213

Complement system C5aR1 selectivity GPCR pharmacology

BM213 (Ac-Phe-Lys-Pro-Leu-Ala-Ala-D-Ala-Arg-OH) is a synthetic octapeptide agonist of the complement C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR) central to innate immune and inflammatory signaling. Developed from the C-terminus of the endogenous anaphylatoxin C5a, BM213 was rationally designed to address the selectivity limitations of prior C5a-derived probes that exhibit equipotent binding at the closely related C5aR2 and C3aR receptors.

Molecular Formula C43H70N12O10
Molecular Weight 915.1 g/mol
Cat. No. B10831222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBM213
Molecular FormulaC43H70N12O10
Molecular Weight915.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C
InChIInChI=1S/C43H70N12O10/c1-24(2)22-32(38(60)50-26(4)36(58)48-25(3)35(57)49-27(5)37(59)53-31(42(64)65)17-12-20-47-43(45)46)54-40(62)34-18-13-21-55(34)41(63)30(16-10-11-19-44)52-39(61)33(51-28(6)56)23-29-14-8-7-9-15-29/h7-9,14-15,24-27,30-34H,10-13,16-23,44H2,1-6H3,(H,48,58)(H,49,57)(H,50,60)(H,51,56)(H,52,61)(H,53,59)(H,54,62)(H,64,65)(H4,45,46,47)/t25-,26-,27+,30-,31-,32-,33-,34-/m0/s1
InChIKeyQDSKFYCCEHFZAH-XVSJJFNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BM213: A G Protein-Biased, C5aR1-Selective Peptide Agonist for Complement Pathway Research


BM213 (Ac-Phe-Lys-Pro-Leu-Ala-Ala-D-Ala-Arg-OH) is a synthetic octapeptide agonist of the complement C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR) central to innate immune and inflammatory signaling [1]. Developed from the C-terminus of the endogenous anaphylatoxin C5a, BM213 was rationally designed to address the selectivity limitations of prior C5a-derived probes that exhibit equipotent binding at the closely related C5aR2 and C3aR receptors [1]. A cryo-electron microscopy structure of the BM213–C5aR1–Gi complex has been resolved, providing atomic-level insight into its G protein-biased signaling mechanism [2].

Why Generic C5a Agonists Cannot Replace BM213 in Dissecting C5aR1-Specific Signaling


The endogenous ligand C5a binds with equal high potency to both C5aR1 and C5aR2, while all previously developed C5a peptide agonists prior to BM213 lacked selectivity for C5aR1 over C5aR2 and C3aR [1]. This dual-receptor pharmacology confounds the interpretation of functional experiments, as observed effects cannot be unambiguously attributed to C5aR1 activation. Furthermore, natural C5a is a balanced agonist that recruits both G protein and β-arrestin pathways, making it unsuitable for studies requiring pathway-specific interrogation of C5aR1 signaling. BM213 was specifically engineered to resolve both the receptor-selectivity and signaling-bias limitations of the endogenous agonist and its early peptide analogs [1].

BM213 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Signaling Bias, and In Vivo Efficacy


Receptor Selectivity: BM213 Displays No Detectable C5aR2 Activity and >1,000-Fold Discrimination Over C3aR

BM213 was designed to overcome the selectivity deficit of the endogenous agonist C5a, which activates both C5aR1 and C5aR2 with equal potency, and historical peptide agonists that also lacked C5aR1 specificity [1]. In direct functional assays, BM213 exhibited no measurable agonist activity at C5aR2 and demonstrated >1,000-fold selectivity for C5aR1 over the related anaphylatoxin receptor C3aR [1]. The EC50 at C5aR1 was 59 nM, compared to 52.8 µM at C3aR, representing an approximately 895-fold difference in absolute potency [1].

Complement system C5aR1 selectivity GPCR pharmacology

G Protein-Biased Signaling: BM213 Activates Calcium Mobilization and pERK1/2 Without β-Arrestin Recruitment

BM213 is a G protein-biased agonist that activates downstream Gαi-mediated signaling—including calcium mobilization and pERK1/2 phosphorylation—while eliciting no detectable β-arrestin recruitment [1][2]. This contrasts sharply with the endogenous agonist C5a, which is a balanced agonist that robustly activates both G protein and β-arrestin pathways [2]. The structural basis for this bias was elucidated via cryo-EM: the alanine residue at position 6 (AP6) of BM213 adopts a conformation that enables G protein coupling while sterically disfavoring β-arrestin recruitment; substitution of AP6 with bulkier residues reverses this bias, converting BM213-derived analogs into β-arrestin-2-biased agonists [2].

Biased agonism GPCR signaling β-arrestin

In Vivo Antitumor Efficacy: BM213 Suppresses Mammary Carcinoma Growth in a Mouse Model

BM213 is the only C5aR1-selective agonist with demonstrated antitumor activity in a syngeneic mouse model of mammary carcinoma [1]. In this model, BM213 treatment resulted in a significant reduction in tumor growth, providing in vivo proof-of-concept that selective activation of C5aR1 can modulate the tumor microenvironment to restrain tumor progression [1]. This in vivo disease-modifying activity distinguishes BM213 from earlier C5a peptide agonists, which lacked sufficient selectivity, stability, or in vivo characterization to support translational studies [1].

Immuno-oncology in vivo efficacy breast cancer

Serum Stability and Cytocompatibility: BM213 Outperforms Natural C5a as a Research Tool for Extended-Duration Assays

BM213 is engineered for enhanced stability in biological matrices. It demonstrates robust stability in serum, in contrast to the endogenous agonist C5a, which is susceptible to rapid proteolytic degradation by serum carboxypeptidases that cleave its C-terminal arginine, abolishing activity [1]. Additionally, BM213 displays no cytotoxicity toward SHSY-5Y neuronal cells at concentrations relevant for functional assays, confirming its suitability for extended-duration cell-based experiments [1].

Peptide stability in vitro pharmacology drug discovery

Structurally Validated Binding Mode: Cryo-EM Structure of BM213–C5aR1–Gi Complex Provides a Rational Basis for Differentiation

The high-resolution cryo-EM structure of the BM213-bound C5aR1–Gi complex (PDB: 7Y66) has been determined at sufficient resolution to visualize the detailed molecular interactions governing its G protein-biased agonism [1]. The structure reveals that the alanine residue at position 6 (AP6) of BM213 occupies a sterically constrained pocket; mutagenesis of the surrounding residues I116³·³² and W102ECL¹ to alanine enables β-arrestin-2 recruitment by BM213, while substitution of AP6 with bulkier residues induces β-arrestin-2-biased signaling [1]. This atomic-level mechanistic understanding is unavailable for most other C5a peptide agonists and provides a rational platform for designing pathway-selective probes [1].

Cryo-EM structural biology rational drug design

Recommended Research and Procurement Application Scenarios for BM213


Pathway-Specific Dissection of C5aR1 G Protein Versus β-Arrestin Signaling

For laboratories investigating the functional consequences of C5aR1 activation, BM213 serves as a G protein-biased probe that can be used alongside C5a (balanced agonist) or BM221 (unbiased agonist) to deconvolve which downstream effects are mediated by G protein versus β-arrestin pathways. This is essential for target validation studies in inflammation, neutrophil biology, and macrophage cytokine release [1][2].

In Vivo Immuno-Oncology Studies Requiring C5aR1-Specific Activation Without C5aR2 Confounding

BM213 enables in vivo investigation of C5aR1's role in the tumor microenvironment using syngeneic mouse models. Its demonstrated antitumor activity in a mammary carcinoma model makes it a valuable tool for target validation studies in cancer immunology, particularly for teams exploring the therapeutic potential of C5aR1 agonism as a strategy to reprogram tumor-associated myeloid cells [1].

Structure-Guided Optimization of C5aR1 Biased Ligands for Drug Discovery

Medicinal chemistry teams developing next-generation C5aR1 modulators can leverage the solved cryo-EM structure of the BM213–C5aR1–Gi complex (PDB: 7Y66) as a starting point for structure-based drug design. The structurally validated SAR around AP6 provides a rational basis for designing analogs with tuned signaling bias profiles, whether G protein-biased, β-arrestin-biased, or balanced [2].

High-Throughput Screening Assay Development Requiring a Stable, Selective C5aR1 Reference Agonist

BM213's serum stability, defined EC50 (59 nM), and complete selectivity over C5aR2 and C3aR make it an ideal reference agonist for developing and validating C5aR1-targeted screening assays. Unlike C5a, which degrades rapidly and activates multiple receptors, BM213 provides consistent, receptor-specific activation across multi-well plate formats and extended incubation times [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BM213

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.